molecular formula C21H24N6O2 B2926677 1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034347-41-4

1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2926677
CAS No.: 2034347-41-4
M. Wt: 392.463
InChI Key: FUKFQLUWXXRXJM-UHFFFAOYSA-N
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Description

1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyrido[1,2-a]piperazines and their N-methyl derivatives, which are analogues of 1,2,3,4-tetrahydroisoquinolines, has been explored. These compounds were obtained through the condensation of carbonyl compounds with mimosine and mimosinamine, showcasing a method to create structurally complex and potentially bioactive molecules (Richards & Hofmann, 1978).

Medicinal Chemistry Applications

  • Piperazine-1-yl-1H-indazole derivatives, similar in structure to the query compound, have been synthesized and studied for their significant role in medicinal chemistry. These compounds have been characterized by spectral analysis and subjected to docking studies, indicating their potential in drug development and interaction with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).

Drug Discovery and Development

  • Research on hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, which share a similar heterocyclic framework with the query compound, has contributed to the understanding of their configurations and conformations. These studies are crucial for drug design, as they provide insights into the molecular structure and potential biological activity (Cahill & Crabb, 1972).

Molecular Docking and Screening

  • The development of novel pyridine and fused pyridine derivatives, starting from specific precursor compounds, has been reported. These compounds were subjected to in silico molecular docking screenings towards specific proteins, revealing their binding energies and suggesting their applicability in therapeutic interventions (Flefel et al., 2018).

Properties

IUPAC Name

1-methyl-3-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-24-9-4-6-16(20(24)28)21(29)26-13-11-25(12-14-26)19-18-15-5-2-3-7-17(15)23-27(18)10-8-22-19/h4,6,8-10H,2-3,5,7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFQLUWXXRXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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